molecular formula C16H18N6O4 B12053434 4-methoxybenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone CAS No. 478253-20-2

4-methoxybenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

Cat. No.: B12053434
CAS No.: 478253-20-2
M. Wt: 358.35 g/mol
InChI Key: NIESMGKSSIYDMJ-RQZCQDPDSA-N
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Description

7-(2-Hydroxyethyl)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a molecular formula of C17H20N6O4. This compound is known for its unique structure, which combines a purine base with a hydrazinyl and methoxybenzylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

CAS No.

478253-20-2

Molecular Formula

C16H18N6O4

Molecular Weight

358.35 g/mol

IUPAC Name

7-(2-hydroxyethyl)-8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C16H18N6O4/c1-21-13-12(14(24)19-16(21)25)22(7-8-23)15(18-13)20-17-9-10-3-5-11(26-2)6-4-10/h3-6,9,23H,7-8H2,1-2H3,(H,18,20)(H,19,24,25)/b17-9+

InChI Key

NIESMGKSSIYDMJ-RQZCQDPDSA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)OC)CCO

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Hydroxyethyl)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common method starts with the preparation of the purine base, followed by the introduction of the hydroxyethyl group. The methoxybenzylidene hydrazinyl group is then added through a series of condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound consistently and reliably.

Chemical Reactions Analysis

Types of Reactions

7-(2-Hydroxyethyl)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The methoxybenzylidene group can be reduced to form the corresponding methoxybenzyl group.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pH levels, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the methoxybenzylidene group may produce methoxybenzyl derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-methoxybenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves the reaction of 4-methoxybenzaldehyde with hydrazine derivatives. The structural characterization is typically performed using spectroscopic methods such as IR and NMR spectroscopy, confirming the formation of the hydrazone linkage and the stability of the compound under various conditions.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of derivatives related to 4-methoxybenzaldehyde. For instance, hydrazone derivatives synthesized from 4-methoxybenzaldehyde have shown promising results against various bacterial strains. One study indicated that a related compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an eradication rate of nearly 80% for preformed biofilms .

Antitumor Activity

Hydrazone derivatives have also been evaluated for their antitumor properties. A study reported that certain hydrazide-hydrazone derivatives exhibited high inhibitory effects against breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) cell lines. These findings suggest that the hydrazone moiety may play a crucial role in enhancing cytotoxicity against cancer cells .

Material Science Applications

In addition to biological applications, 4-methoxybenzaldehyde derivatives are being explored in material science for their potential use as ligands in coordination chemistry. These compounds can form stable complexes with metal ions, which may be utilized in catalysis or as sensors in environmental monitoring.

Case Studies and Research Findings

StudyFindings
Study on Antibacterial Activity Demonstrated significant antibacterial activity against MRSA; effective in biofilm dislodgment.
Antitumor Evaluation Showed high cytotoxicity against MCF-7 and NCI-H460 cell lines; potential lead for anticancer drug development.
Coordination Chemistry Applications Explored as ligands for metal complex formation; potential applications in catalysis and sensing.

Mechanism of Action

The mechanism of action of 7-(2-Hydroxyethyl)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular signaling, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Hydroxyethyl)-8-(2-(4-methoxyphenyl)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 7-(2-Hydroxyethyl)-8-(2-(4-methoxybenzyl)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

Compared to similar compounds, 7-(2-Hydroxyethyl)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

4-Methoxybenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the various biological activities associated with this hydrazone derivative, summarizing relevant research findings and presenting data in a structured format.

Chemical Structure and Synthesis

The compound can be represented structurally as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where xx, yy, zz, and ww denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The synthesis typically involves the condensation of 4-methoxybenzaldehyde with a hydrazone precursor derived from purine derivatives.

Antiviral Activity

Research indicates that hydrazone derivatives exhibit significant antiviral properties. Specifically, derivatives similar to 4-methoxybenzaldehyde hydrazones have shown activity against viruses such as the bovine viral diarrhea virus (BVDV). For instance, certain thiosemicarbazone derivatives demonstrated an EC50 value of 0.7 µM against BVDV replication, indicating a strong antiviral potential that could be explored further for related viral infections .

Antioxidant Activity

Hydrazones are known for their antioxidant properties. A study on related compounds showed that they possess the ability to scavenge free radicals effectively. The antioxidant activity was measured using various assays, including DPPH radical scavenging tests. The results indicated that certain hydrazones have comparable or superior activity to standard antioxidants like ascorbic acid .

Anticancer Activity

Compounds similar to 4-methoxybenzaldehyde hydrazones have been evaluated for their anticancer properties. For example, studies on benzaldehyde derivatives have shown promising results against various cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer). IC50 values for these compounds ranged from 0.02 to 0.08 µmol/mL, suggesting potent cytotoxicity against these cancer cells .

Case Studies and Research Findings

Study Biological Activity Findings
Study 1AntiviralEC50 = 0.7 µM against BVDV replication .
Study 2AntioxidantEffective DPPH scavenging activity compared to ascorbic acid .
Study 3AnticancerIC50 values ranging from 0.02 to 0.08 µmol/mL against A-549 and MCF-7 cells .

Structure-Activity Relationship (SAR)

The biological activities of hydrazones are often influenced by their structural features. For instance:

  • Substituents on the Benzene Ring : The presence of electron-donating or withdrawing groups can significantly affect the compound's reactivity and biological efficacy.
  • Hydroxyl Groups : The positioning of hydroxyl groups has been linked to enhanced antioxidant and anticancer activities due to their ability to form hydrogen bonds and stabilize reactive intermediates.

Q & A

Basic: What synthetic methodologies are recommended for preparing this hydrazone derivative, and how can reaction conditions be optimized?

Answer:
The synthesis involves coupling 4-methoxybenzaldehyde with a hydrazine-containing purine derivative. Key steps include:

  • Hydrazone formation: React 4-methoxybenzaldehyde (≥97% purity, Sigma-Aldrich/Merck) with the purine hydrazine under reflux in ethanol or acetic acid, catalyzed by mild acids (e.g., glacial acetic acid) to facilitate Schiff base formation .
  • Purification: Use column chromatography (silica gel 40–63 μm) with ethyl acetate/hexane gradients to isolate the product .
  • Optimization: Monitor reaction progress via TLC (ethyl acetate:acetic acid:methanol:formic acid:water = 8:4:1:1:1) and adjust stoichiometry to minimize byproducts like unreacted aldehyde or dimerization .

Advanced: How can structural contradictions in NMR or crystallographic data be resolved for this compound?

Answer:
Discrepancies may arise from tautomerism in the hydrazone group or conformational flexibility of the purine moiety.

  • Multi-spectral validation: Compare experimental 1H^1 \text{H} and 13C^{13} \text{C} NMR data (e.g., 400 MHz for 1H^1 \text{H}) with computational predictions (DFT or QSPR models) .
  • X-ray crystallography: Resolve ambiguities by growing single crystals in DMSO or methanol and performing lattice energy calculations (as done for acyl hydrazides in ). Hydrogen bonding patterns can confirm the hydrazone’s E/Z configuration .

Basic: Which analytical techniques are most reliable for assessing purity and stability?

Answer:

  • GC-MS/LC-MS: Quantify residual solvents or degradation products (e.g., free 4-methoxybenzaldehyde) with ≥98% area purity thresholds .
  • HPLC: Use C18 columns with UV detection at 254 nm (for aromatic moieties) and acetonitrile/water mobile phases .
  • Stability testing: Monitor hydrolysis under accelerated conditions (e.g., pH 7.4 buffer at 40°C) to identify labile bonds, such as the hydrazone linkage .

Advanced: What computational strategies are suitable for predicting CYP enzyme inhibition profiles?

Answer:

  • Docking simulations: Use AutoDock Vina or Schrödinger to model interactions with CYP2A5/2A6 isoforms. The methoxy group’s electron-donating effects may enhance reversible inhibition by occupying hydrophobic pockets .
  • CoMFA/QSAR: Compare steric/electrostatic fields with known CYP inhibitors (e.g., 4-methylbenzaldehyde) to predict IC50_{50} trends. Note that 4-methoxybenzaldehyde inhibits CYP2A5 and CYP2A6 with similar potency (IC50_{50} <10 µM), unlike other derivatives .

Basic: How can researchers validate the hydrazone’s bioactivity in neurodegenerative disease models?

Answer:

  • In vitro assays: Test acetylcholinesterase (AChE) or β-secretase inhibition using Ellman’s reagent or FRET substrates. Compare with donepezil or galantamine as controls .
  • Cellular models: Assess neuroprotection in SH-SY5Y cells under oxidative stress (e.g., H2_2O2_2-induced damage) with viability assays (MTT) and ROS quantification .

Advanced: How do reversible vs. irreversible CYP inhibition mechanisms impact experimental design?

Answer:

  • Time-dependent assays: Pre-incubate liver microsomes with the compound (0–30 min) to distinguish irreversible (time- and concentration-dependent) from reversible inhibition. 4-Methoxybenzaldehyde is a reversible inhibitor, while unsubstituted benzaldehyde shows irreversible kinetics .
  • IC50_{50} shifts: A >2-fold decrease in IC50_{50} with pre-incubation suggests covalent binding. Use NADPH-depleted controls to rule out non-enzymatic interactions .

Basic: What solvent systems are optimal for NMR characterization of this compound?

Answer:

  • Deuterated solvents: Use DMSO-d6_6 or CDCl3_3 for high-resolution spectra. Avoid protic solvents that may exchange with labile NH protons in the hydrazone .
  • Suppression of rotamers: Heat samples to 50–60°C to average conformers and simplify splitting in aromatic regions .

Advanced: How can molecular dynamics (MD) simulations elucidate the hydrazone’s binding mode in therapeutic targets?

Answer:

  • Force fields: Apply AMBER or CHARMM with explicit solvent (TIP3P water) to simulate ligand-protein interactions over 100+ ns. Focus on hydrogen bonds between the hydrazone’s NH and catalytic residues (e.g., AChE’s Ser203) .
  • Free energy calculations: Use MM-PBSA to quantify binding affinities and compare with experimental IC50_{50} values .

Basic: What are common pitfalls in synthesizing hydrazone derivatives, and how can they be mitigated?

Answer:

  • Byproduct formation: Hydrazine excess may lead to bis-hydrazones. Control stoichiometry (1:1 aldehyde:hydrazine) and monitor via TLC .
  • Oxidation: Protect light-sensitive hydrazones with amber glassware and argon atmospheres during reflux .

Advanced: How does the methoxy group’s electronic effects influence the compound’s reactivity and bioactivity?

Answer:

  • Electron donation: The methoxy group increases electron density on the benzene ring, enhancing resonance stabilization of the hydrazone and modulating redox potential .
  • CYP binding: Methoxy’s hydrophobicity improves affinity for CYP2A5/2A6 active sites, which prefer bulky substituents (validated via CoMFA) .

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